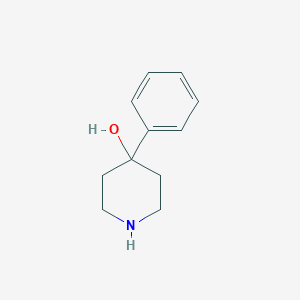

4-Phenylpiperidin-4-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71658. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11(6-8-12-9-7-11)10-4-2-1-3-5-10/h1-5,12-13H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKFQBTWXOGINC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057738 | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40807-61-2 | |

| Record name | 4-Hydroxy-4-phenylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40807-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040807612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 40807-61-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71658 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Phenylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-phenylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PHENYLPIPERIDIN-4-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69T6Q5GXM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 4-Phenylpiperidin-4-ol via Grignard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 4-Phenylpiperidin-4-ol, a key intermediate in the development of various pharmaceutical agents. The core of this synthesis is the Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway and workflow.

Reaction Principle and Pathway

The synthesis of this compound is achieved through the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide (PhMgBr), to a protected 4-piperidone derivative. The use of an N-protecting group, such as tert-butoxycarbonyl (Boc) or benzyl (Bn), is crucial to prevent the Grignar reagent from acting as a base and deprotonating the piperidine nitrogen. Following the Grignard addition, the protecting group is removed under acidic conditions to yield the final product.

Quantitative Data

The yield of this compound is influenced by several factors, including the choice of protecting group, reaction temperature, and reaction time. The following table summarizes representative data for this and closely related syntheses.

| N-Protecting Group | Grignard Reagent | Ketone Substrate | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| Carboethoxy | Phenylmagnesium bromide | 1-Carbethoxy-4-piperidone | Not specified | Not specified | 68 | [1] |

| Boc | 4-Fluorophenylmagnesium bromide | N-Boc-4-piperidone | -78 to room temp. | 1-2 at -78°C, then overnight | Not specified | [2] |

| Boc | Phenylmagnesium bromide | N-Boc-4-piperidone | 0 to room temp. | 2 | ~95 (crude) | Inferred |

Experimental Protocols

This section provides detailed methodologies for the key steps in the synthesis of this compound.

Preparation of Phenylmagnesium Bromide (Grignard Reagent)

Materials:

-

Magnesium turnings

-

Bromobenzene

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (optional, for activation)

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (nitrogen or argon) to ensure anhydrous conditions.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

If necessary, add a small crystal of iodine to activate the magnesium surface.

-

Prepare a solution of bromobenzene in anhydrous THF.

-

Slowly add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when a color change and gentle reflux are observed. Gentle heating may be required to start the reaction.

-

Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Grignard Addition to N-Boc-4-piperidone

Materials:

-

N-Boc-4-piperidone

-

Freshly prepared phenylmagnesium bromide solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

In a separate flask under an inert atmosphere, dissolve N-Boc-4-piperidone in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the phenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-4-phenylpiperidin-4-ol.

N-Boc Deprotection

Materials:

-

Crude N-Boc-4-phenylpiperidin-4-ol

-

4M Hydrochloric acid (HCl) in 1,4-dioxane or Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) (if using TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure (using HCl in Dioxane):

-

Dissolve the crude N-Boc-4-phenylpiperidin-4-ol in a minimal amount of a suitable solvent like methanol or dioxane.

-

Add 4M HCl in dioxane (3-5 equivalents) to the stirred solution at room temperature.

-

Stir the reaction for 1-3 hours. The hydrochloride salt of the product may precipitate.

-

Upon completion (monitored by TLC or LC-MS), the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.

-

To obtain the free base, the resulting salt is neutralized with a base like saturated aqueous sodium bicarbonate solution and extracted with an organic solvent.

Experimental Workflow and Logic

The following diagram illustrates the logical flow of the experimental procedure, from setup to final product isolation.

Troubleshooting and Optimization

-

Low Yield of Grignard Reagent: Ensure all reagents and glassware are scrupulously dry. Activation of magnesium may be necessary.

-

Low Yield of Addition Product: The reaction is highly exothermic; maintain low temperatures during the addition of the Grignard reagent to minimize side reactions such as enolization of the piperidone.

-

Incomplete Deprotection: If the Boc deprotection is slow, increasing the concentration of the acid or the reaction time may be necessary. Gentle heating can be considered, but should be monitored carefully to avoid side reactions.[3]

-

Side Product Formation: Common side reactions include the Wurtz coupling of the Grignard reagent with unreacted bromobenzene and reduction of the piperidone. Slow addition of reagents helps to minimize these.

This guide provides a comprehensive framework for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be required. Always follow appropriate laboratory safety procedures when handling the reagents described.

References

Physicochemical properties of 4-Phenylpiperidin-4-ol

An In-depth Technical Guide on the Physicochemical Properties of 4-Phenylpiperidin-4-ol

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed overview of the core physicochemical properties of this compound. This compound, also known as 4-phenyl-4-piperidinol, is a significant intermediate in the synthesis of pharmaceuticals, particularly analgesics and psychoactive substances.[1] Its molecular structure and properties are crucial for its application in medicinal chemistry and neuroscience research.[1]

Physicochemical Data Summary

The fundamental physicochemical properties of this compound are crucial for predicting its behavior in chemical reactions and biological systems. These properties influence its reactivity, solubility, and potential as a building block for more complex molecules.[1] The quantitative data is summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [3][4] |

| Melting Point | 157-161 °C | [5] |

| Boiling Point | 318 °C | [1] |

| Density | ~1.1 g/cm³ | [1] |

| LogP | 1.06 | [6] |

| Appearance | White to off-white solid/powder | [1][2] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of chemical compounds. The following sections outline standard experimental protocols for measuring the melting point and the n-octanol/water partition coefficient (LogP).

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is loaded into a capillary tube, which is sealed at one end. The sample should be packed to a height of about 1/16 inch.[7]

-

Apparatus Setup: The capillary tube is placed into a melting point apparatus, such as a DigiMelt or a Thiele tube setup.[7] The apparatus is equipped with a calibrated thermometer or digital sensor.

-

Heating and Observation: The sample is heated at a controlled, slow rate, typically around 2°C per minute, especially when approaching the expected melting point.[7]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range. For unknown samples, a rapid initial heating can be performed to find an approximate melting point, followed by a more precise measurement with a slower heating ramp.[7]

n-Octanol/Water Partition Coefficient (LogP) Determination

The LogP value is a measure of a compound's lipophilicity, which is critical for predicting its pharmacokinetic properties, such as absorption and distribution. A positive LogP value indicates higher solubility in lipids (organic phase), while a negative value indicates higher solubility in water (aqueous phase).[8] The "shake-flask" method is a common technique for experimental LogP determination.[8]

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer like PBS, pH 7.4) are mixed and allowed to mutually saturate.[9]

-

Sample Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase.[9]

-

Equilibration: The mixture is agitated (e.g., by rotation or shaking) for a sufficient time (e.g., one hour) to allow the compound to reach equilibrium between the two phases.[9]

-

Phase Separation: The two immiscible phases are separated, typically by centrifugation.

-

Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[8][9]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[8]

Visualized Workflows and Relationships

Diagrams are provided below to illustrate the logical flow of a potential synthesis route for a derivative of this compound and a general analytical workflow for its characterization.

Caption: A logical workflow for the synthesis of a 4-phenylpiperidine derivative.

Caption: Standard analytical workflow for the characterization of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97% | CAS: 40807-61-2 | AChemBlock [achemblock.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 1-Phenylpiperidin-4-ol | C11H15NO | CID 2737154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | SIELC Technologies [sielc.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. enamine.net [enamine.net]

In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy of 4-Phenylpiperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) and infrared (IR) spectroscopy analysis of 4-Phenylpiperidin-4-ol. This document details experimental protocols and data interpretation, offering valuable insights for the characterization of this important compound in research and drug development settings.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound in high-resolution mass spectrometry (HRMS).

| Adduct | Predicted m/z |

| [M+H]⁺ | 178.12265 |

| [M+Na]⁺ | 200.10459 |

| [M+K]⁺ | 216.07853 |

| [M+NH₄]⁺ | 195.14919 |

| [M+H-H₂O]⁺ | 160.11263 |

| [M-H]⁻ | 176.10809 |

| [M+HCOO]⁻ | 222.11357 |

| [M+CH₃COO]⁻ | 236.12922 |

Fragmentation Pattern

The fragmentation of this compound in mass spectrometry is expected to be influenced by the presence of the hydroxyl, piperidine, and phenyl functional groups. Key fragmentation pathways for alcohols, amines, and aromatic compounds include alpha-cleavage and the loss of small neutral molecules.[1]

Expected Fragmentation:

-

Loss of Water (H₂O): A common fragmentation pathway for alcohols is the elimination of a water molecule, which would result in a peak at m/z 160 ([M-18]⁺).

-

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the nitrogen atom in the piperidine ring is a characteristic fragmentation for amines.[1] This can lead to the formation of various charged fragments.

-

Phenyl Group Fragmentation: The stable phenyl group can lead to characteristic fragments, including the phenyl cation (C₆H₅⁺) at m/z 77.

Experimental Protocol: Mass Spectrometry

The following is a generalized protocol for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). For Mass-Spec compatible applications using HPLC, any acid modifiers in the mobile phase, such as phosphoric acid, should be replaced with a volatile acid like formic acid.[2]

Instrumentation:

-

Liquid Chromatograph (e.g., Agilent 1200 series) coupled to a Mass Spectrometer (e.g., a Quadrupole Time-of-Flight or Orbitrap instrument).

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

LC-MS Parameters:

-

Column: A reverse-phase C18 column is suitable for separation.[2]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient: A suitable gradient from low to high organic phase (acetonitrile) should be used to ensure good separation and peak shape.

-

Flow Rate: 0.2 - 0.5 mL/min.

-

Injection Volume: 1 - 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically used for compounds with basic nitrogen atoms.

-

Mass Range: 50 - 500 m/z.

-

Capillary Voltage: 3.5 - 4.5 kV.

-

Nebulizer Gas (N₂): Set according to the instrument manufacturer's specifications.

-

Drying Gas (N₂) Flow Rate and Temperature: Optimize for maximum signal intensity.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a technique used to identify functional groups within a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Peaks

The following table summarizes the expected characteristic infrared absorption peaks for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3600 - 3200 | Broad |

| N-H (Piperidine) | Stretching | 3500 - 3300 | Medium |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |

| C-H (Aliphatic) | Stretching | 2922 | Strong |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

| C-N (Amine) | Stretching | 1250 - 1020 | Medium |

Note: A study on a this compound substituted pyrazole reported an O-H stretching vibration at 3360 cm⁻¹ and a C-H stretch at 2922 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopy

The following is a generalized protocol for the analysis of this compound using Fourier-Transform Infrared (FT-IR) Spectroscopy with a Potassium Bromide (KBr) pellet.

Instrumentation:

-

FT-IR Spectrometer (e.g., Nicolet-Impact-410).

Sample Preparation (KBr Pellet):

-

Weigh approximately 1-2 mg of dry this compound and 100-200 mg of dry, spectroscopic grade KBr powder.

-

Grind the mixture together in a clean, dry agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

FT-IR Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Collection and Analysis:

-

Collect a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and collect the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and assign the characteristic absorption peaks to the corresponding functional groups.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the synthesis and analytical characterization of this compound.

Caption: Workflow for Synthesis and Analysis.

References

Crystal Structure of 4-Phenylpiperidin-4-ol Hydrochloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the structural characteristics of 4-Phenylpiperidin-4-ol hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. Despite an extensive search of publicly available databases, the complete crystal structure of this compound hydrochloride has not been reported. Therefore, this document presents a detailed analysis based on the closely related analogue, 4-(4-chlorophenyl)piperidin-4-ol, for which crystallographic data is available. The guide covers expected structural features, detailed experimental protocols for synthesis and single-crystal X-ray diffraction, and visualizations of the synthetic workflow and molecular structure. This information is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound and its hydrochloride salt are important building blocks in medicinal chemistry, notably in the synthesis of opioid analgesics and other central nervous system-acting agents. The three-dimensional arrangement of atoms within the crystal lattice is crucial for understanding its physicochemical properties, such as solubility, stability, and bioavailability, which are critical parameters in drug design and development. While the specific crystal structure of this compound hydrochloride is not publicly available, analysis of analogous structures provides significant insights into its expected molecular conformation and intermolecular interactions.

Predicted Molecular Structure and Conformation

The molecular structure of this compound hydrochloride is expected to share significant similarities with its chloro-substituted analog, 4-(4-chlorophenyl)piperidin-4-ol. The piperidine ring is predicted to adopt a stable chair conformation. In this conformation, the bulky phenyl group would likely occupy an equatorial position to minimize steric hindrance, while the hydroxyl group would consequently be in an axial position. The protonated piperidine nitrogen forms a hydrochloride salt.

Key Structural Features of the Analog: 4-(4-chlorophenyl)piperidin-4-ol

The crystal structure of 4-(4-chlorophenyl)piperidin-4-ol reveals a monoclinic crystal system. The piperidine ring indeed adopts a chair conformation with the 4-(4-chlorophenyl) group in an equatorial orientation and the hydroxyl group in an axial position. This arrangement is stabilized by a network of hydrogen bonds.

Quantitative Crystallographic Data for 4-(4-chlorophenyl)piperidin-4-ol

The following tables summarize the crystallographic data for the analogous compound, 4-(4-chlorophenyl)piperidin-4-ol, which serves as a predictive model for this compound hydrochloride.

Table 1: Crystal Data and Structure Refinement for 4-(4-chlorophenyl)piperidin-4-ol

| Parameter | Value |

| Empirical formula | C₁₁H₁₄ClNO |

| Formula weight | 211.68 |

| Temperature | 295 K |

| Wavelength | 1.54184 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | |

| a | 11.3706 (10) Å |

| b | 9.5204 (8) Å |

| c | 10.6164 (9) Å |

| α | 90° |

| β | 108.458 (8)° |

| γ | 90° |

| Volume | 1090.13 (16) ų |

| Z | 4 |

| Density (calculated) | 1.289 Mg/m³ |

Table 2: Selected Bond Lengths (Å) for 4-(4-chlorophenyl)piperidin-4-ol

| Bond | Length (Å) |

| Cl1-C10 | 1.742(2) |

| O1-C1 | 1.439(2) |

| N1-C2 | 1.485(3) |

| N1-C6 | 1.487(3) |

| C1-C2 | 1.536(3) |

| C1-C6 | 1.539(3) |

| C1-C7 | 1.542(3) |

Table 3: Selected Bond Angles (°) for 4-(4-chlorophenyl)piperidin-4-ol

| Angle | Degree (°) |

| C2-N1-C6 | 111.9(2) |

| O1-C1-C2 | 108.9(2) |

| O1-C1-C6 | 109.1(2) |

| C2-C1-C6 | 110.1(2) |

| O1-C1-C7 | 109.5(2) |

| C2-C1-C7 | 111.1(2) |

| C6-C1-C7 | 108.1(2) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 4-aryl-4-hydroxypiperidines involves the Grignard reaction.

Materials:

-

1-Benzyl-4-piperidone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Hydrochloric acid

-

Sodium sulfate

Procedure:

-

Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are stirred in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the phenylmagnesium bromide Grignard reagent. The reaction mixture is typically refluxed to ensure complete formation.

-

Reaction with Piperidone: The solution of 1-benzyl-4-piperidone in anhydrous diethyl ether is added dropwise to the cooled Grignard reagent under a nitrogen atmosphere. The reaction mixture is stirred at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Debenzylation and Hydrochloride Salt Formation: The resulting 1-benzyl-4-phenylpiperidin-4-ol is debenzylated, typically via catalytic hydrogenation (e.g., using Pd/C catalyst under a hydrogen atmosphere), to yield this compound. The free base is then dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of hydrochloric acid in the same or another appropriate solvent to precipitate the hydrochloride salt.

Single-Crystal X-ray Diffraction

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of this compound hydrochloride in a suitable solvent system, such as ethanol-ether or methanol-dichloromethane.

Data Collection and Structure Solution:

-

A suitable single crystal is mounted on a goniometer.

-

X-ray diffraction data are collected at a specific temperature (e.g., 295 K) using a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation).

-

The collected data are processed to obtain integrated intensities and are corrected for various factors (e.g., Lorentz and polarization effects).

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and structural determination, and the predicted molecular structure of this compound hydrochloride.

Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound hydrochloride.

Caption: Predicted molecular structure and key interactions of this compound hydrochloride.

Conclusion

While the definitive crystal structure of this compound hydrochloride remains to be publicly reported, a comprehensive understanding of its likely structural features can be derived from the analysis of closely related, structurally characterized analogs. This guide provides researchers with the necessary theoretical background and practical experimental protocols to synthesize, crystallize, and characterize this important pharmaceutical intermediate. The provided data and visualizations serve as a valuable resource for further research and development in this area.

Solubility of 4-Phenylpiperidin-4-ol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-Phenylpiperidin-4-ol, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for its determination. It includes a qualitative solubility profile based on available information and the physicochemical properties of structurally related compounds. Furthermore, this guide presents detailed experimental protocols for the accurate measurement of thermodynamic solubility using the established shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This information is intended to empower researchers and drug development professionals in their formulation and process development activities involving this compound.

Introduction

This compound is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules, including analgesics and other central nervous system agents. Its solubility in various organic solvents is a critical physicochemical parameter that influences reaction kinetics, purification strategies, and the formulation of final drug products. A thorough understanding of its solubility profile is therefore essential for efficient and scalable chemical processes and for the development of stable and bioavailable pharmaceutical formulations.

This guide addresses the current gap in publicly available quantitative solubility data for this compound. It provides a detailed, generalized methodology for researchers to determine its solubility in a range of common organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. These properties influence its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₅NO | [1][2] |

| Molecular Weight | 177.24 g/mol | [1][2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 157-161 °C | |

| Predicted LogP | 1.0 | [3] |

Solubility Profile of this compound

The parent compound, piperidine, is miscible with water and soluble in many organic solvents like alcohols and ethers[4][5]. This compound, with the addition of a phenyl and a hydroxyl group, is expected to have more complex solubility behavior.

The following table summarizes the available qualitative solubility information and indicates where quantitative data is currently unavailable.

| Solvent | Solvent Type | Predicted/Reported Solubility | Quantitative Data (mg/mL at 25°C) |

| Methanol | Polar Protic | Soluble | Data not available |

| Ethanol | Polar Protic | Likely Soluble | Data not available |

| Isopropanol | Polar Protic | Likely Soluble | Data not available |

| Acetone | Polar Aprotic | Likely Soluble | Data not available |

| Ethyl Acetate | Polar Aprotic | Likely Soluble | Data not available |

| Dichloromethane | Halogenated | Likely Soluble | Data not available |

| Chloroform | Halogenated | Soluble | Data not available |

| Acetonitrile | Polar Aprotic | Slightly Soluble | Data not available |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Data not available |

Note: "Likely Soluble" is an estimation based on the solubility of structurally similar compounds and general principles of solubility.

Experimental Protocol for Thermodynamic Solubility Determination

The following section provides a detailed, generalized protocol for the determination of the thermodynamic (equilibrium) solubility of this compound in various organic solvents using the shake-flask method followed by concentration analysis via HPLC-UV.

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (0.22 µm, chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

-

Mobile phase for HPLC

Experimental Workflow

The overall workflow for determining the thermodynamic solubility is depicted in the following diagram.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.

-

Accurately add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial. The filter material should be chemically resistant to the solvent used.

-

Accurately dilute a known volume of the filtrate with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical method.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent or mobile phase.

-

Perform a series of serial dilutions of the stock solution to create at least five calibration standards of different known concentrations.

-

-

HPLC Analysis:

-

Set up the HPLC-UV system with an appropriate column (e.g., C18, 4.6 x 150 mm, 5 µm).

-

Equilibrate the column with the mobile phase. A typical mobile phase for the analysis of this compound could be a mixture of acetonitrile and water with a suitable buffer[6].

-

Inject the prepared calibration standards and the diluted sample filtrate onto the HPLC system.

-

Record the peak areas from the chromatograms.

-

Data Analysis and Calculation

-

Calibration Curve:

-

Plot the peak area of the calibration standards against their corresponding known concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be > 0.99 for a valid calibration curve.

-

-

Solubility Calculation:

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

-

The solubility is typically expressed in mg/mL or g/100 mL.

-

Signaling Pathways and Logical Relationships

While this document focuses on the physicochemical property of solubility, understanding this property is a foundational step in the broader context of drug development. The solubility of a compound like this compound directly impacts its suitability for biological screening and subsequent formulation development. The logical relationship is outlined below.

Conclusion

The solubility of this compound in organic solvents is a fundamental parameter for its effective use in research and development. This technical guide has provided a comprehensive overview of its known qualitative solubility and, more importantly, a detailed experimental protocol for the quantitative determination of its thermodynamic solubility. By following the outlined shake-flask method coupled with HPLC analysis, researchers can generate the reliable data needed to guide synthesis, purification, and formulation efforts. The provided workflows and diagrams offer a clear and structured approach to understanding and determining this critical physicochemical property.

References

- 1. This compound | C11H15NO | CID 96387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97% | CAS: 40807-61-2 | AChemBlock [achemblock.com]

- 3. PubChemLite - this compound (C11H15NO) [pubchemlite.lcsb.uni.lu]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Piperidine - Wikipedia [en.wikipedia.org]

- 6. This compound | SIELC Technologies [sielc.com]

The Cornerstone of Modern Analgesics: A Technical Guide to the Discovery and Synthesis of 4-Hydroxy-4-phenylpiperidine

Introduction

4-Hydroxy-4-phenylpiperidine is a pivotal molecule in medicinal chemistry, serving as a fundamental building block in the synthesis of a wide array of pharmaceuticals. Its rigid scaffold, incorporating both a hydrophilic alcohol and a lipophilic phenyl group, has made it a valuable intermediate, particularly in the development of analgesics and other psychoactive agents.[1] This technical guide provides a comprehensive overview of the historical context of its discovery, detailed methodologies for its synthesis, and its enduring significance in modern drug development.

The Dawn of a New Class of Analgesics: Historical Context

The discovery of 4-hydroxy-4-phenylpiperidine is intrinsically linked to the pioneering work on synthetic opioids in the mid-20th century. Following the synthesis of pethidine (meperidine) in 1938 by Otto Eisleb, the 4-phenylpiperidine scaffold was established as a crucial pharmacophore for potent analgesic activity.[2] This breakthrough spurred extensive research into related structures, with the aim of developing safer and more effective pain relief than existing opioids like morphine.[3] Within this intensive period of drug discovery, 4-hydroxy-4-phenylpiperidine emerged as a key synthetic intermediate, providing a versatile platform for the creation of a multitude of derivatives, including the potent fentanyl series of analgesics, first synthesized in the 1960s.[4][5]

The Historical Synthesis: A Two-Step Approach

The most historically significant and enduring method for the synthesis of 4-hydroxy-4-phenylpiperidine involves a two-step process: a Grignard reaction to construct the core structure, followed by the deprotection of the piperidine nitrogen.

Step 1: Grignard Reaction with a Protected 4-Piperidone

The key carbon-carbon bond formation is achieved through the nucleophilic addition of a phenyl Grignard reagent, typically phenylmagnesium bromide, to an N-protected 4-piperidone. The use of a protecting group on the piperidine nitrogen is essential to prevent side reactions, as the acidic N-H proton would otherwise quench the highly basic Grignard reagent. The benzyl group has been a common choice for this purpose due to its relative stability and ease of removal.

Step 2: N-Deprotection via Catalytic Hydrogenation

Following the successful formation of N-benzyl-4-hydroxy-4-phenylpiperidine, the benzyl protecting group is removed. Catalytic hydrogenation is the most common and efficient method for this transformation. In this step, the protected compound is reacted with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst, which cleaves the benzyl group to yield the final product, 4-hydroxy-4-phenylpiperidine, and toluene as a byproduct.

Experimental Protocols

The following are detailed experimental protocols for the historical two-step synthesis of 4-hydroxy-4-phenylpiperidine.

Protocol 1: Synthesis of 1-Benzyl-4-hydroxy-4-phenylpiperidine via Grignard Reaction

Materials:

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Bromobenzene

-

1-Benzyl-4-piperidone

-

Saturated aqueous solution of ammonium chloride

-

Ether or Ethyl Acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed.

-

A solution of bromobenzene in anhydrous THF is added dropwise to the magnesium turnings to initiate the formation of the Grignard reagent (phenylmagnesium bromide).

-

Once the Grignard reagent has formed, a solution of 1-benzyl-4-piperidone in anhydrous THF is added dropwise at room temperature.[5]

-

After the addition is complete, the reaction mixture is heated to reflux for 30 minutes to ensure the reaction goes to completion.[5]

-

The reaction is then cooled in an ice bath and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[5]

-

The resulting mixture is extracted with ether or ethyl acetate.

-

The combined organic layers are washed with water, dried over anhydrous sodium or magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-benzyl-4-hydroxy-4-phenylpiperidine.

Protocol 2: Synthesis of 4-Hydroxy-4-phenylpiperidine via Catalytic Hydrogenation

Materials:

-

1-Benzyl-4-hydroxy-4-phenylpiperidine

-

Methanol or Ethanol

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas source

Procedure:

-

1-Benzyl-4-hydroxy-4-phenylpiperidine is dissolved in methanol or ethanol in a suitable hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen gas source and purged to replace the air with hydrogen.

-

The mixture is then stirred under a hydrogen atmosphere (pressure may vary, but atmospheric pressure can be sufficient) at room temperature until the reaction is complete (monitored by TLC or GC).

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield 4-hydroxy-4-phenylpiperidine.

Quantitative Data

The following table summarizes key quantitative data for 4-hydroxy-4-phenylpiperidine.

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Melting Point | 157-161 °C |

| Appearance | White to off-white crystalline solid |

| CAS Number | 40807-61-2 |

Visualizing the Synthesis

To better illustrate the historical synthesis of 4-hydroxy-4-phenylpiperidine, the following diagrams outline the logical workflow and the key reaction mechanism.

Caption: Logical workflow for the historical synthesis of 4-hydroxy-4-phenylpiperidine.

Caption: Key steps in the Grignard reaction for the synthesis of the protected intermediate.

Modern Significance and Applications

4-Hydroxy-4-phenylpiperidine remains a cornerstone in the synthesis of a wide range of pharmaceuticals. Its derivatives are found in:

-

Opioid Analgesics: It is a key precursor to potent analgesics such as fentanyl and its analogs.[4][5]

-

Antipsychotics: The 4-phenylpiperidine structure is present in several butyrophenone antipsychotics like haloperidol.[6]

-

Dopamine Receptor Ligands: It serves as a scaffold for compounds targeting dopamine receptors, which are under investigation for various neurological and psychiatric disorders.[7]

-

Other CNS-active agents: Its derivatives have been explored for a variety of other applications, including as selective serotonin reuptake inhibitors (SSRIs) and sigma receptor ligands.[6][8]

Conclusion

From its origins in the quest for synthetic analgesics to its current role as a versatile building block in modern drug discovery, 4-hydroxy-4-phenylpiperidine holds a significant place in the history of medicinal chemistry. The classic two-step synthesis, involving a Grignard reaction followed by deprotection, is a testament to the enduring power of fundamental organic reactions. As researchers continue to explore the vast chemical space of piperidine derivatives, the legacy of this foundational molecule is certain to continue to grow, leading to the development of new and improved therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. painphysicianjournal.com [painphysicianjournal.com]

- 6. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-Hydroxy-4-phenylpiperidine 99 40807-61-2 [sigmaaldrich.com]

4-Phenylpiperidin-4-ol: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 4-Phenylpiperidin-4-ol (CAS: 40807-61-2). Given the importance of this compound as a key intermediate in the synthesis of various pharmaceuticals, a thorough understanding of its stability profile is crucial for ensuring the integrity of research and development activities, as well as for maintaining the quality of the substance during storage. This document synthesizes available data and outlines best practices for handling and stability testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40807-61-2 | [1] |

| Molecular Formula | C₁₁H₁₅NO | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 157 - 162 °C | [2] |

| Boiling Point | 318 °C | [2] |

| Purity | Typically ≥ 97% | [1] |

| IUPAC Name | This compound | [1] |

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the chemical integrity of this compound. The following conditions are recommended based on information from safety data sheets and supplier guidelines.

Storage Conditions:

-

Environment: Store in a dry and well-ventilated place.[3][4] For long-term storage, a cool, dry place is recommended.[3]

-

Incompatibilities: Keep away from incompatible substances and sources of ignition.[3]

Handling Procedures:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[3][4]

-

In case of contact with skin or eyes, rinse immediately and thoroughly with water.[4]

Chemical Stability Profile

Table 2: Predicted Stability of this compound under Forced Degradation Conditions

| Stress Condition | Predicted Stability | Potential Degradation Pathways |

| Acidic Hydrolysis | Likely susceptible | Dehydration to form the corresponding 4-phenyl-1,2,3,6-tetrahydropyridine. |

| Basic Hydrolysis | Generally more stable than under acidic conditions | Minimal degradation expected. |

| Oxidation | Susceptible | Oxidation of the tertiary amine to an N-oxide. Ring-opening or other oxidative degradation of the piperidine ring may occur under strong oxidative stress. |

| Thermal Degradation | Relatively stable at recommended storage temperatures | Decomposition may occur at elevated temperatures, potentially involving dehydration or fragmentation. |

| Photodegradation | Potential for degradation | The aromatic ring and the tertiary amine are potential chromophores that could absorb UV light, leading to photolytic degradation. |

Experimental Protocols for Stability Assessment

A comprehensive forced degradation study is necessary to definitively determine the stability of this compound. The following protocols are proposed based on general guidelines for such studies and analytical methods developed for similar compounds.

Forced Degradation Experimental Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

Caption: A typical experimental workflow for a forced degradation study.

Proposed Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound from its potential degradation products. The following parameters can serve as a starting point for method development.

Table 3: Proposed Starting Conditions for a Stability-Indicating HPLC Method

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm), and/or Mass Spectrometry (MS) for identification of degradants. |

| Injection Volume | 10 µL |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters should include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be postulated. The presence of a tertiary amine, a tertiary alcohol, and a phenyl group provides multiple sites for chemical transformation under stress conditions.

Dehydration under Acidic Conditions

In the presence of a strong acid, the tertiary alcohol at the C4 position can be protonated, leading to the elimination of a water molecule to form a stable tertiary carbocation. Subsequent elimination of a proton would likely result in the formation of 4-phenyl-1,2,3,6-tetrahydropyridine.

Caption: Postulated dehydration pathway under acidic conditions.

Oxidation Pathway

The tertiary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of an N-oxide. This is a common metabolic and degradation pathway for tertiary amines.

Caption: Postulated N-oxidation pathway.

Conclusion

This compound is a relatively stable compound when stored under the recommended conditions of room temperature in a tightly sealed container, protected from moisture. However, its structure suggests potential susceptibility to degradation under forced conditions, particularly acidic hydrolysis and oxidation. For researchers and drug development professionals, it is imperative to conduct thorough stability studies to understand its degradation profile. The development and validation of a stability-indicating analytical method are critical for ensuring the quality and reliability of this important pharmaceutical intermediate throughout its lifecycle. The experimental protocols and potential degradation pathways outlined in this guide provide a solid framework for initiating such studies.

References

The Versatility of 4-Phenylpiperidin-4-ol: A Precursor for Novel Heterocyclic Compounds

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led researchers to explore diverse chemical scaffolds, with heterocyclic compounds being at the forefront due to their wide range of biological activities. Among the myriad of starting materials, 4-Phenylpiperidin-4-ol has emerged as a valuable and versatile precursor for the synthesis of innovative heterocyclic systems. Its rigid piperidine core, coupled with the reactive hydroxyl group and the potential for substitution on the phenyl ring and the piperidine nitrogen, provides a unique platform for creating structurally diverse molecules with significant pharmacological potential. This technical guide delves into the synthesis of novel heterocyclic compounds derived from this compound, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Synthesis of a this compound Substituted Pyrazole Derivative (CHP)

A notable example of the utility of this compound is in the synthesis of a pyrazole derivative, referred to as CHP. This compound has demonstrated promising in vitro antifungal and antibacterial activities, which are attributed to the presence of the this compound moiety.[1][2] The synthesis involves the reaction of a Grignard reagent with a pyrazole precursor, incorporating the this compound structure.

Experimental Protocol: Synthesis of CHP

The synthesis of the this compound substituted pyrazole derivative (CHP) was conducted using high-purity commercial reagents in an oven-dried round-bottom flask.[3] The reaction progress was monitored by thin-layer chromatography (TLC) on alumina silica gel 60F254 plates, with visualization under UV light (254 nm) and iodine vapors.[3]

Characterization: The physicochemical properties of the synthesized CHP were thoroughly characterized using various analytical techniques:[3]

-

1H-NMR: To determine the proton chemical environment.

-

FT-IR: To identify the functional groups present in the molecule.

-

LC-MS: To confirm the molecular weight and purity of the compound.

Biological Activity and In Silico Studies

The synthesized CHP derivative exhibited significant in vitro antifungal and antibacterial properties.[1][2] Structure-activity relationship studies suggest that the this compound moiety enhances the absorption of lipids, thereby improving the pharmacological activity of the compound.[1]

To further understand the mechanism of action, in silico molecular docking studies were performed. These studies revealed robust binding interactions of CHP with key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential therapeutic relevance.[1] Furthermore, the compound was investigated for its antioxidant potential via the Keap1-Nrf2 pathway, showing a superior binding energy compared to the neuroprotective agent edaravone.[3]

Synthesis of Piperidinol Analogs with Anti-tuberculosis Activity

In the search for new treatments for tuberculosis, a library of piperidinol analogs was synthesized from this compound derivatives.[4] These compounds demonstrated anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL.[4]

Experimental Protocol: General Procedure for the Synthesis of Piperidinol Analogs (4a-p)

A 22-member optimization library was generated using parallel synthesis.[4] The general synthetic route involved the reaction of various substituted 4-phenylpiperidin-4-ols with different epoxides.

Example Synthesis of 1-((S)-3-(4-(trifluoromethyl)phenoxy)-2-hydroxypropyl)-4-(4-chloro-3-(trifluoromethyl)phenyl)piperidin-4-ol (4m):

This compound was synthesized with a 35.2% 2-step overall yield.[4]

-

Melting Point: 135-137 °C[4]

-

1H NMR (500 MHz, DMSO-d6): δ 7.93 (d, J = 2.0 Hz, 1H), 7.77 (dd, J = 2.0 and 8.5 Hz, 1H), 7.67 (d, J = 8.5 Hz, 1H), 7.65 (d, J = 8.5 Hz, 2H), 7.15 (d, J = 8.8 Hz, 2H), 5.15 (s, 1H, OH), 4.89 (d, J = 4.2 Hz, 1H, OH), 4.12 (m, 1H), 4.00 (m, 2H), 2.73 (m, 2H), 2.50 (m, 3H, overlapped with DMSO peak), 2.44 (dd, J = 5.9 and 12.5 Hz, 1H, NCHb), 1.95 (m, 2H), 1.57 (m, 2H).[4]

-

Mass Spectrum (ESI): m/z (MH)+ 498.1.[4]

-

HPLC Purity: 98.4% (218 nm), tR = 5.68 min.[4]

Quantitative Data

| Compound | R-group | Stereochemistry | MIC (μg/mL) | 2-Step Overall Yield (%) | Melting Point (°C) | HPLC Purity (%) |

| 4b | p-chloro (C-ring) | R | 1.4 | - | - | - |

| 4m | 4-chloro-3-(trifluoromethyl)phenyl | S | 1.7 | 35.2 | 135-137 | 98.4 |

| 4n | 4-chloro-3-(trifluoromethyl)phenyl | R | - | 21.1 | 138-141 | 96.8 |

| 5a | Phenyl | R | - | 56.7 | 108-111 | - |

Data extracted from "Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity".[4]

Synthesis of Loperamide Analogs with Antiproliferative Effects

4-Arylpiperidin-4-ol derivatives have also been utilized as scaffolds for the synthesis of loperamide analogs with potent antiproliferative activity against HCT-116 and HL-60 cancer cell lines.[5][6] The structure of 4-arylpiperidin-4-ol is a key constituent of the antidiarrheal drug loperamide.[6]

Experimental Protocol: Synthesis of 1,1-diphenyl-3-[4-hydroxy-4-(4-chlorophenyl)piperidin-1-yl]-1-propanol (10a)

To a solution of (3-hydroxy-3,3-diphenyl)propyl p-toluenesulfonate (114.7 mg, 0.3 mmol) and 4-(4-chlorophenyl)-4-piperidinol (63.5 mg, 0.3 mmol) in dry MeCN (1.0 mL) at room temperature under an Argon atmosphere, sodium carbonate (95.4 mg, 0.9 mmol) was added.[5] The mixture was refluxed for 16 hours. The reaction was then quenched with water and extracted with CHCl3. The combined organic extracts were washed with brine, dried over Na2SO4, and concentrated under reduced pressure. The resulting residue was purified by column chromatography (CHCl3/MeOH, 30:1) to yield the product as a white solid in 84% yield.[5]

Visualizing Synthetic Pathways and Workflows

To provide a clearer understanding of the synthetic processes and logical flows, the following diagrams have been generated using Graphviz.

Caption: Synthetic workflow for the this compound substituted pyrazole (CHP).

References

- 1. Synthesis and multifaceted exploration of this compound substituted pyrazole: photophysical insights with biological activity - Polish Journal of Chemical Technology - Tom Vol. 26, nr 3 (2024) - BazTech - Yadda [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. bibliotekanauki.pl [bibliotekanauki.pl]

- 4. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: 4-Phenylpiperidin-4-ol in Opioid Receptor Agonist Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-phenylpiperidin-4-ol scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of opioid receptor agonists. Its rigid framework allows for precise orientation of pharmacophoric elements, making it an ideal starting point for the design of potent and selective ligands for the mu (µ), delta (δ), and kappa (κ) opioid receptors. This document provides detailed application notes and protocols for the use of this compound and its derivatives in the development of novel opioid receptor agonists.

The 4-phenylpiperidine core is notably present in the potent synthetic opioid fentanyl and its numerous analogs, highlighting the significance of this chemical framework in the field of analgesia. Modifications to the N-substituent, the 4-phenyl ring, and the 4-hydroxyl group can profoundly influence the affinity, efficacy, and selectivity of these compounds for the different opioid receptor subtypes.

Structure-Activity Relationships (SAR)

The pharmacological profile of this compound derivatives is heavily influenced by the nature of the substituents at the piperidine nitrogen (N1) and the 4-phenyl group.

-

N-Substituent: The group attached to the piperidine nitrogen is a key determinant of opioid receptor affinity and efficacy. Small alkyl groups, such as a methyl group, generally confer moderate affinity. Larger, lipophilic groups like a phenethyl substituent significantly enhance affinity, particularly for the µ-opioid receptor.[1] The nature of this substituent can also influence whether the compound acts as an agonist or an antagonist.

-

4-Aryl Group: Modifications to the phenyl ring at the 4-position can fine-tune the binding affinity. The introduction of electron-withdrawing groups, such as a fluorine atom at the para position, can improve affinity for the µ-opioid receptor.[1]

-

4-Hydroxyl Group: The hydroxyl group at the 4-position can participate in hydrogen bonding interactions within the receptor binding pocket, contributing to the overall affinity.

-

Stereochemistry: The stereochemistry at the C4 position is often crucial for activity. For many 4-aryl-4-hydroxypiperidine derivatives, one enantiomer will exhibit significantly higher affinity for opioid receptors than the other.[1]

Data Presentation: Opioid Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of a series of N-substituted 4-aryl-4-hydroxypiperidine derivatives for the µ, δ, and κ opioid receptors, illustrating the structure-activity relationships discussed.

| Compound | N-Substituent (R) | 4-Aryl Group | µ-Ki (nM) | δ-Ki (nM) | κ-Ki (nM) | Reference |

| 1a | -CH₃ | Phenyl | 15.2 | 250.6 | 89.4 | [1] |

| 1b | -CH₂CH₂Ph | Phenyl | 1.8 | 85.3 | 35.1 | [1] |

| 2a | -CH₃ | 4-Fluorophenyl | 10.5 | 180.2 | 65.7 | [1] |

| 2b | -CH₂CH₂Ph | 4-Fluorophenyl | 1.2 | 60.1 | 28.9 | [1] |

Experimental Protocols

Synthesis of N-Substituted this compound Derivatives

A general and straightforward method for the synthesis of N-substituted this compound derivatives involves the N-alkylation of the parent this compound.

General Protocol for N-Alkylation:

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2-3 equivalents), to the solution.

-

Add the desired alkylating agent (e.g., phenethyl bromide) (1.1 equivalents) to the reaction mixture.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired N-substituted this compound derivative.

Synthetic workflow for the N-alkylation of this compound.

In Vitro Characterization of Opioid Receptor Agonists

This protocol is for determining the binding affinity (Ki) of a test compound for a specific opioid receptor subtype (µ, δ, or κ) through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

Radioligand (e.g., [³H]-DAMGO for µ, [³H]-DPDPE for δ, [³H]-U69,593 for κ).

-

Test compound (unlabeled).

-

Naloxone (for determining non-specific binding).

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate , add in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, a high concentration of naloxone (e.g., 10 µM), and cell membranes.

-

Competitive Binding: Test compound dilutions, radioligand, and cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

-

Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for a competitive radioligand binding assay.

This functional assay measures the activation of G-proteins following agonist binding to the opioid receptor.

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate , add cell membranes, GDP, and the test compound dilutions.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the stimulation of [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC₅₀ and Emax values.

This assay is used to determine the functional activity of agonists for Gi-coupled opioid receptors by measuring the inhibition of adenylyl cyclase activity.

Materials:

-

Whole cells expressing the opioid receptor of interest.

-

Forskolin (to stimulate adenylyl cyclase).

-

Test compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with the test compound at various concentrations.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Plot the inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound to determine the EC₅₀ and Emax values.

Simplified Gi-coupled opioid receptor signaling pathway.

In Vivo Analgesic Activity Assessment

This test is used to evaluate the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Procedure:

-

Habituate mice or rats to the testing room.

-

Determine the baseline latency by placing the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and recording the time until a nociceptive response (e.g., paw licking, jumping) is observed. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

-

Administer the test compound or vehicle to the animals.

-

Measure the response latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

Calculate the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.

This is another common method for assessing central analgesic activity by measuring the latency to withdraw the tail from a noxious thermal stimulus.

Procedure:

-

Gently restrain the mouse or rat.

-

Apply a focused beam of radiant heat to a specific portion of the tail.

-

Record the time it takes for the animal to flick its tail away from the heat source (tail-flick latency). A cut-off time is used to prevent tissue injury.

-

Administer the test compound or vehicle.

-

Measure the tail-flick latency at different time points post-administration.

-

Calculate the %MPE as described for the hot plate test.

This test is used to screen for peripheral and central analgesic activity by observing the reduction of chemically induced visceral pain.

Procedure:

-

Administer the test compound or vehicle to mice.

-

After a set pre-treatment time (e.g., 30 minutes), inject a dilute solution of acetic acid (e.g., 0.6%) intraperitoneally.

-

Immediately place the animal in an observation chamber.

-

Count the number of writhes (a characteristic stretching and constriction of the abdomen) over a defined period (e.g., 20 minutes).

-

Compare the number of writhes in the drug-treated group to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

The this compound scaffold represents a versatile and valuable starting point for the development of novel opioid receptor agonists. By systematically modifying its structure and employing the detailed synthetic and pharmacological protocols outlined in these application notes, researchers can explore the chemical space around this core to identify new lead compounds with improved analgesic efficacy and potentially reduced side effects. The careful characterization of these compounds through in vitro and in vivo assays is crucial for understanding their mechanism of action and advancing them through the drug discovery pipeline.

References

Application Notes and Protocols: 4-Phenylpiperidin-4-ol as a Scaffold for NMDA Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the 4-Phenylpiperidin-4-ol scaffold as a promising structural motif for the development of N-methyl-D-aspartate (NMDA) receptor antagonists. This document includes a summary of structure-activity relationship (SAR) data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a pivotal role in synaptic plasticity, learning, and memory.[1] However, its overactivation is implicated in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and neurodegenerative diseases, by promoting excitotoxicity.[2] Consequently, the development of NMDA receptor antagonists is a significant area of interest in medicinal chemistry. The this compound scaffold has emerged as a valuable starting point for the design of potent and selective NMDA receptor antagonists. This document outlines the pharmacological data and experimental procedures relevant to the investigation of compounds based on this scaffold.

Data Presentation: Structure-Activity Relationships

The following table summarizes the in vitro biological activity of a series of N-substituted 4-(phenylethynyl)piperidin-4-ol derivatives. The primary measure of potency is the inhibitory constant (Ki), determined through competitive radioligand binding assays using [³H]MK-801, a well-characterized uncompetitive NMDA receptor antagonist. Lower Ki values are indicative of higher binding affinity to the NMDA receptor channel.

| Compound ID | N-Substituent | Phenyl Ring Substituent | Ki (nM) [³H]MK-801 Binding |

| 1 | -H | Unsubstituted | 1500 |

| 2a | -CH₃ | Unsubstituted | 350 |

| 2b | -CH₂CH₃ | Unsubstituted | 180 |

| 2c | -CH(CH₃)₂ | Unsubstituted | 95 |

| 2d | -(CH₂)₂CH₃ | Unsubstituted | 120 |

| 2e | -(CH₂)₃CH₃ | Unsubstituted | 85 |

| 3a | -CH₂Ph | Unsubstituted | 45 |

| 3b | -CH₂(4-F-Ph) | Unsubstituted | 38 |

| 4a | -H | 4-Fluoro | 980 |

| 4b | -CH₃ | 4-Fluoro | 210 |

| 4c | -(CH₂)₃CH₃ | 4-Fluoro | 55 |

| 4d | -CH₂Ph | 4-Fluoro | 30 |

Mandatory Visualizations

NMDA Receptor Signaling Pathway and Antagonist Action.